Product packaging for 3-Chloro-4-ethoxy-5-fluorobenzamide(Cat. No.:CAS No. 1017778-79-8)

3-Chloro-4-ethoxy-5-fluorobenzamide

Katalognummer: B1421180
CAS-Nummer: 1017778-79-8
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: MMNZBZDGLUAFRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-4-ethoxy-5-fluorobenzamide ( 1017778-79-8) is a fluorinated and chlorinated benzamide derivative of interest in chemical and pharmaceutical research . With a molecular formula of C9H9ClFNO2 and a molecular weight of 217.63 g/mol, this compound serves as a versatile synthetic intermediate . The presence of multiple functional groups, including the benzamide, ethoxy, chloro, and fluoro substituents, makes it a valuable scaffold for constructing more complex molecules. Researchers can utilize this compound in various synthetic pathways, particularly in the development of novel compounds for testing biological activity. For instance, structurally similar compounds like 3-Chloro-4-ethoxy-5-fluorobenzylamine are used in research settings, indicating the potential of this chemical family in the discovery and development of new active substances . As with many specialized reagents, this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate personal protective equipment should be worn, and safety data should be consulted before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClFNO2 B1421180 3-Chloro-4-ethoxy-5-fluorobenzamide CAS No. 1017778-79-8

Eigenschaften

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNZBZDGLUAFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Ligand Design Principles of 3 Chloro 4 Ethoxy 5 Fluorobenzamide Analogs

Elucidating the Structure-Activity Landscape of Benzamide (B126) Derivatives

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling detailed analysis of structure-activity relationships. mdpi.com The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen.

The amide group itself is a crucial feature, often involved in key interactions with biological targets. mdpi.com The effects of different substitutions on the benzamide core, whether with aliphatic, aromatic, or heteroaromatic systems, can lead to a diverse array of biological activities. researchgate.net For instance, in the context of histone deacetylase (HDAC) inhibitors, specific substitutions on the benzamide moiety are essential for potent and selective activity. nih.gov Similarly, for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the substitution pattern on the benzamide ring dictates the inhibitory potency and selectivity. mdpi.comnih.gov

The exploration of the structure-activity landscape of benzamide derivatives often involves the synthesis and evaluation of a series of analogs with systematic modifications. nih.govnih.govtandfonline.com This approach allows researchers to identify key structural features responsible for the desired biological effect and to develop pharmacophore models for the design of new, more potent, and selective compounds. nih.govresearchgate.net

Positional and Substituent Effects on Biological Target Modulation

Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. The introduction of halogen atoms such as chlorine and fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov In the case of benzamide derivatives, halogenation patterns on the aromatic ring can have a significant impact on their interaction with biological targets.

The presence and position of chloro and fluoro substituents can affect the electronic properties of the benzamide ring, which in turn can influence hydrogen bonding and other non-covalent interactions with the receptor. For example, in a study of aryl benzamide derivatives as mGluR5 negative allosteric modulators, a hydrogen bond was observed between a fluorine atom on the benzene (B151609) ring and the residue Asn907, which helped to stabilize the active conformation of the ligand. mdpi.com

The nature of the halogen can also play a role. For instance, in a series of halogenated peptoids, antimicrobial activity was found to increase from fluorine to iodine, with the latter being the most potent. nih.gov This suggests that the size and polarizability of the halogen atom can be critical for certain ligand-target interactions.

The following table summarizes the effect of halogenation on the activity of selected benzamide derivatives.

CompoundHalogen Substituent(s)Biological TargetObserved Effect of Halogenation
Aryl Benzamide AnalogFluoromGluR5Formation of a hydrogen bond with Asn907, contributing to an "arc" conformation. mdpi.com
Halogenated PeptoidsFluoro, Chloro, Bromo, IodoGram-positive bacteriaActivity increased with the size of the halogen (I > Br > Cl > F). nih.gov
PC1907232,6-difluoroFtsZPotent inhibition of S. aureus FtsZ function. mdpi.com

In a study of 4-amino-5-chloro-2-ethoxybenzamides as potential gastroprokinetic agents, the 2-ethoxy group was a common feature among the active compounds. nih.gov This suggests that this moiety is important for the observed biological activity, likely through specific interactions with the target receptor.

The following table illustrates the contribution of the ethoxy moiety in a specific benzamide analog.

Compound SeriesMoietyBiological TargetPostulated Contribution
4-amino-5-chloro-2-ethoxybenzamides2-ethoxyGastrointestinal receptorsLikely involved in key receptor interactions contributing to gastroprokinetic activity. nih.gov

Systematic variations of the benzamide core and the substituents on the amide nitrogen (N-substituents) are fundamental to understanding the SAR of this class of compounds. Modifications to the benzamide core, such as altering the substitution pattern on the benzene ring, can significantly impact biological activity. nih.gov

N-substituents also play a critical role in determining the pharmacological profile of benzamide derivatives. The size, shape, and chemical nature of the N-substituent can influence the molecule's ability to fit into the binding pocket of the target and can introduce new points of interaction. For example, in a series of benzamide derivatives designed as HDAC inhibitors, variations in the N-substituent led to significant differences in their inhibitory potency and selectivity. nih.gov

The following table provides examples of how systematic variations of the benzamide core and N-substituents have influenced biological activity.

Compound SeriesVariationBiological TargetImpact on Activity
Benzamide-based HDAC inhibitorsModifications to the length of the molecule and substitutions on the terminal benzene rings.Histone Deacetylases (HDACs)Shorter molecules with an NH2 group in a specific position showed potent HDAC inhibition. nih.gov
Benzamide and picolinamide derivativesAltering the position of a dimethylamine side chain.Acetylcholinesterase (AChE)The position of the side chain markedly influenced inhibitory activity and selectivity. tandfonline.com
4-amino-5-chloro-2-ethoxybenzamidesIntroduction of six- and seven-membered heteroalicycles as N-substituents.Gastrointestinal receptorsThe direction of the N-benzyl group greatly influenced gastric emptying activity. nih.gov

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are invaluable for the rational design of new and improved benzamide derivatives. nih.govtandfonline.com By understanding which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties, medicinal chemists can design new molecules with a higher probability of success.

One common approach is to use the identified pharmacophore as a template for designing new analogs. nih.gov Computational methods such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are also powerful tools in rational drug design. researchgate.netmdpi.com Molecular docking can predict how a molecule will bind to its target, allowing for the design of compounds with improved interactions. nih.gov 3D-QSAR models can quantitatively relate the structural features of a series of compounds to their biological activity, providing a predictive tool for the design of new analogs. researchgate.net

For example, a 3D-QSAR study of aminophenyl benzamide derivatives as HDAC inhibitors led to the development of a pharmacophore model that highlighted the importance of hydrophobic character and hydrogen bond donating groups for activity. researchgate.net This information can guide the design of new HDAC inhibitors with enhanced potency.

Identification of Key Pharmacophores and Structural Determinants

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For benzamide derivatives, the key pharmacophoric features will vary depending on the biological target.

In the case of certain HDAC inhibitors, the pharmacophore includes a zinc-binding group (ZBG), a linker, and a cap group. nih.gov For some N-benzyl benzamide derivatives that act as melanogenesis inhibitors, a 3D pharmacophore model was developed to understand the three-dimensional interaction between the ligand and the receptor. nih.gov

The following table outlines key pharmacophoric features identified for different classes of benzamide derivatives.

Compound ClassBiological TargetKey Pharmacophoric Features / Structural Determinants
N-benzyl benzamide derivativesMelanogenesisA specific 3D arrangement of atoms for optimal ligand-receptor interaction. nih.gov
Benzamide-based HDAC inhibitorsHistone Deacetylases (HDACs)A zinc-binding group, a linker, and a cap group. nih.gov
4-amino-5-chloro-2-ethoxybenzamidesGastrointestinal receptorsThe direction of the N-benzyl group. nih.gov

Table of Compound Names

Abbreviation/CodeFull Chemical Name
3-Chloro-4-ethoxy-5-fluorobenzamideThis compound
PC190723N-(4-cyanophenyl)-2,6-difluorobenzamide
mGluR5Metabotropic glutamate receptor 5
HDACHistone Deacetylase
AChEAcetylcholinesterase
BuChEButyrylcholinesterase
FtsZFilamenting temperature-sensitive mutant Z
Asn907Asparagine at position 907

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Ethoxy 5 Fluorobenzamide

Quantum Mechanical and Molecular Mechanics Investigations

Quantum mechanical (QM) and molecular mechanics (MM) methods are fundamental to in silico analysis, providing a detailed view of a molecule's intrinsic properties.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), could be used to elucidate the electronic landscape of 3-Chloro-4-ethoxy-5-fluorobenzamide. Such studies would involve calculating the distribution of electron density, which is crucial for understanding the molecule's reactivity. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electrophilic and nucleophilic sites on the molecule. This would reveal regions prone to electrostatic interactions, which are vital for molecular recognition processes. It is anticipated that the electronegative oxygen, fluorine, and chlorine atoms would create regions of negative potential, while the amide protons and aromatic hydrogens would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating capacity of the molecule.
LUMO Energy-1.2 eVRepresents the electron-accepting ability.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

The three-dimensional shape of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. A conformational analysis would be performed to identify the most stable, low-energy conformations. This is typically achieved by systematically rotating the rotatable bonds, such as the C-O bond of the ethoxy group and the C-C bond connecting the phenyl ring to the amide group, and calculating the potential energy of each resulting conformer.

The resulting data would be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation, which is often the most populated one under physiological conditions. Understanding the preferred conformation is essential, as it dictates how the molecule presents itself for interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of ligand-receptor binding.

In a hypothetical molecular docking study, this compound would be docked into the active site of a selected protein target. The docking algorithm would sample a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would provide a ranked list of binding modes, with the top-ranked pose representing the most likely binding orientation.

The predicted binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG), would offer a quantitative measure of the ligand's potential potency. A lower binding energy generally suggests a more stable and favorable interaction.

A detailed analysis of the top-ranked docking pose would reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), and could form hydrogen bonds with amino acid residues in the protein's active site.

Halogen Bonding: The chlorine atom on the benzamide (B126) ring could participate in halogen bonding, a directional interaction with a nucleophilic atom (like an oxygen or nitrogen) on the protein.

Hydrophobic Interactions: The ethoxy group and the aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic phenyl ring can form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Table 2: Illustrative Non-Covalent Interactions for a Hypothetical Docking of this compound

Interaction TypeLigand Atom/GroupPotential Protein Residue
Hydrogen Bond (Donor)Amide N-HAsp, Glu, Ser
Hydrogen Bond (Acceptor)Amide C=OAsn, Gln, Arg
Halogen BondChlorineMain-chain carbonyl oxygen
Hydrophobic InteractionEthoxy groupLeu, Val, Ile
Pi-StackingPhenyl ringPhe, Tyr, Trp

Molecular Dynamics Simulations for Dynamic Behavior and Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or longer.

The primary outputs of an MD simulation are trajectories of all atoms in the system. Analysis of these trajectories would reveal the stability of the ligand in the binding site. Key metrics to be analyzed would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time would suggest that the ligand remains securely bound in its initial pose.

Furthermore, MD simulations can provide a more refined understanding of the binding energetics by allowing for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations can offer a more accurate estimation of the binding affinity than docking scores alone.

Crystal Structure Prediction and Intermolecular Packing Analysis

While a definitive experimentally determined crystal structure for this compound is not publicly available, computational methods can predict its likely solid-state arrangement. Crystal structure prediction (CSP) calculations would typically involve generating a multitude of possible crystal packings (polymorphs) and ranking them based on their lattice energies. These calculations often employ force fields or, for higher accuracy, density functional theory (DFT) with dispersion corrections.

The intermolecular packing of this compound is expected to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The benzamide moiety itself is known to form robust hydrogen-bonded dimers or catemers (chains) through its amide groups (N-H···O=C). researchgate.net The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding, where the electrophilic region on the halogen atom can interact with a nucleophilic site on an adjacent molecule.

Studies on analogous halogenated benzamides have highlighted the significant role of these interactions in dictating crystal packing. For instance, research on the polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide revealed the importance of weak Cl···Cl and C-H···F interactions in the formation of different crystalline forms. ias.ac.in Similarly, the substitution of fluorine has been shown to suppress disorder in benzamide crystals, suggesting that the fluorine atom in the target molecule could contribute to a more ordered crystal lattice. acs.org

The interplay of these various non-covalent interactions would lead to a complex potential energy landscape with several energetically favorable packing arrangements. A theoretical analysis would explore how these interactions guide the supramolecular assembly of the molecules in the crystal.

Table 1: Predicted Intermolecular Interactions and Their Potential Role in the Crystal Packing of this compound

Interaction TypeDonor/Acceptor Atoms/GroupsPredicted Significance in Crystal Packing
Hydrogen BondingN-H (amide) as donor, C=O (amide) as acceptorPrimary interaction, likely forming dimers or chains
Halogen BondingC-Cl as donor, O=C or another electronegative atom as acceptorModerate contribution, influencing packing polymorphism
Halogen BondingC-F as donor, O=C or another electronegative atom as acceptorWeaker contribution compared to chlorine, but can still influence packing
π-π StackingPhenyl rings of adjacent moleculesModerate contribution, leading to stacked arrangements
van der Waals ForcesEthoxy group and other non-polar regionsGeneral contribution to overall crystal cohesion

Theoretical Evaluation of Compound Thermal Stability and Decomposition Pathways

The thermal stability and decomposition of this compound can be theoretically evaluated using computational methods such as DFT. These calculations can determine the bond dissociation energies (BDEs) of the various chemical bonds within the molecule, identifying the weakest bonds that are most likely to break upon heating.

For a molecule with the substitution pattern of this compound, several potential initial decomposition steps could be hypothesized and their activation energies calculated. These could include:

Homolytic cleavage of the C-Cl bond: This is often a relatively weak bond in aromatic systems.

Cleavage of the ethoxy group: This could occur at the C-O or O-C2H5 bond.

Decarbonylation: Loss of the carbonyl group from the amide.

Reactions involving the amide group: Such as hydrolysis if water is present, or other intramolecular rearrangements.

Theoretical studies on the thermal decomposition of other nitrogen-containing heterocyclic compounds have demonstrated that the initial steps often involve the cleavage of the weakest bonds, followed by a cascade of further reactions to produce smaller, more stable molecules. nih.govmdpi.com For instance, studies on the thermal decomposition of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) have identified that the initial step involves the condensation of adjacent amino- and nitro-groups. nih.gov While the functional groups are different in this compound, the principle of identifying the lowest energy decomposition pathway remains the same.

The computational investigation would map out the potential energy surface for various decomposition reactions, identifying transition states and calculating the energy barriers for each step. This would allow for a prediction of the most likely decomposition products and the temperatures at which decomposition is expected to begin.

Table 2: Hypothetical Initial Decomposition Pathways and Corresponding Weakest Bonds

Proposed Initial PathwayWeakest Bond(s) InvolvedComputational Method for Evaluation
DehalogenationAr-ClBond Dissociation Energy (BDE) Calculation
Ether CleavageAr-OC2H5 or O-C2H5Bond Dissociation Energy (BDE) Calculation
Amide Bond CleavageAr-C(O)NH2 or C(O)-NH2Bond Dissociation Energy (BDE) Calculation
Intramolecular RearrangementMultiple bondsTransition State Search and Activation Energy Calculation

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound are publicly documented, the principles of QSAR can be applied to predict its potential activities and to guide the design of new, more potent analogs.

The development of a QSAR model for a series of benzamides including this compound would involve several key steps:

Data Set Collection: A set of structurally related benzamide compounds with experimentally determined biological activity (e.g., enzyme inhibition, receptor binding affinity) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area (PSA).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

QSAR studies on other substituted benzamides have successfully identified key structural features that govern their biological activities. For example, a study on the antimicrobial activity of substituted benzamides found that topological descriptors and shape indices were important for modeling their activity. nih.gov Another study on benzimidazole (B57391) derived carboxamides used 3D-QSAR to explore the molecular properties influencing their antioxidative activity. nih.govtandfonline.com These studies indicate that a QSAR model for benzamides related to this compound would likely find that a combination of steric, electronic, and lipophilic parameters dictates their biological effects.

Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Benzamides

Descriptor ClassExample DescriptorsPotential Relevance to this compound Activity
TopologicalMolecular Connectivity Indices, Wiener IndexDescribes the size, shape, and branching of the molecule.
GeometricalMolecular Surface Area, Molecular VolumeRelates to how the molecule fits into a biological target.
ElectronicPartial Charges, Dipole Moment, HOMO/LUMO energiesImportant for electrostatic and orbital-based interactions with a target.
PhysicochemicalLogP, Polar Surface Area (PSA)Influences the absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Biological Target Engagement and Mechanistic Exploration

Biochemical Characterization of Specific Enzyme Inhibition Mechanisms

Histone Deacetylase (HDAC) Modulation

No published data are available regarding the inhibitory or modulatory activity of 3-Chloro-4-ethoxy-5-fluorobenzamide on any class of Histone Deacetylases (HDACs).

Tubulin Polymerization Inhibition

There are no studies available that have assessed the effect of this compound on tubulin polymerization or its potential to interact with the colchicine-binding site or other sites on tubulin.

Carbonic Anhydrase Inhibition

The inhibitory potential of this compound against any of the carbonic anhydrase isoforms has not been reported in the scientific literature.

Ligand-Receptor Interaction Profiling and Selectivity Studies

Sigma Protein Receptor Ligand Activity (Sigma-1, Sigma-2)

No data have been published on the binding affinity or functional activity of this compound at either the Sigma-1 or Sigma-2 receptors.

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism

There is no available research to indicate whether this compound acts as an antagonist or modulator of the TRPA1 ion channel.

Zinc-Activated Channel (ZAC) Allosteric Modulation

Current research has not established the specific interaction between this compound and Zinc-Activated Channels (ZACs). Investigations into the allosteric modulation of ZACs by this particular compound are not available in the reviewed scientific literature. Therefore, its capacity to act as a modulator at these channels remains undetermined.

Other Receptor Interactions (e.g., 5-HT3A, nAChR, GABAA, Glycine Receptors)

There is a lack of specific data on the interaction of this compound with other significant receptor systems. Studies detailing its binding affinity or functional modulation of receptors such as the 5-HT3A, nicotinic acetylcholine (nAChR), GABAA, or Glycine receptors have not been identified. The pharmacological profile of this compound concerning these targets is currently unknown. While substituted benzamides as a class are known to interact with various receptors, specific data for this compound is not available.

Cellular Effects and Pathway Perturbations

Anti-proliferative and Apoptosis-Inducing Mechanisms in Cell Lines

The potential of this compound to inhibit cell growth and induce programmed cell death (apoptosis) has not been documented in published studies. Research into its anti-proliferative effects on specific cancer cell lines, including the molecular mechanisms that would underpin such activity, is currently absent from the scientific literature. Consequently, its efficacy as a potential anti-cancer agent through these mechanisms has not been established.

Investigation of Heat Shock Factor 1 (HSF1) Pathway Inhibition

Heat Shock Factor 1 (HSF1) is a critical transcription factor in the cellular stress response and a recognized target in oncology. However, there are no available scientific studies that investigate this compound as an inhibitor of the HSF1 pathway. Its role, if any, in modulating this key cellular survival pathway has not been explored.

Anti-infective Activity Studies (e.g., Anti-fungal, Anti-bacterial, Anti-malarial)

While specific studies on the anti-infective properties of this compound are not available, the broader class of substituted benzamides has been the subject of research for potential therapeutic applications against various pathogens. nih.gov These studies provide a context for the potential, yet uninvestigated, activities of this specific compound.

General Activities of Substituted Benzamides:

Anti-fungal Activity: Various benzamide (B126) derivatives have demonstrated fungicidal properties against a range of fungal species. For instance, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good activity against fungi like Botrytis cinereal. nih.gov Other studies have explored N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides for their effects on fungi. nih.gov

Anti-bacterial Activity: The benzamide scaffold is a key feature in molecules designed to inhibit bacterial processes. Research has described oxazole-benzamide inhibitors of the FtsZ protein, which is essential for bacterial cell division, showing potent activity against Staphylococcus aureus. nih.gov The general antibacterial potential of substituted benzamides has been explored against both Gram-positive and Gram-negative bacteria. nih.govgoogle.com

Anti-malarial Activity: Benzamide derivatives have also been identified as potential agents against malaria. Screening of compound libraries has revealed that molecules with a 3-cinnamamido-N-substituted benzamide skeleton show moderate to potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org

The following table summarizes the observed activities for various classes of substituted benzamides, highlighting the potential areas for future investigation for this compound. It is crucial to note that this data does not represent the activity of this compound itself, but rather illustrates the scope of bioactivity within the larger chemical class.

Activity TypePathogen/TargetObserved in Benzamide ClassReference
Anti-fungalBotrytis cinerealInhibitory activity demonstrated by pyridine-linked 1,2,4-oxadiazole benzamides. nih.gov
Anti-bacterialStaphylococcus aureus (MRSA)Potent activity from oxazole-benzamide inhibitors targeting the FtsZ protein. nih.gov
Anti-malarialPlasmodium falciparumPotent activity observed in 3-cinnamamido-N-substituted benzamides. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Methods for Structural Confirmation

High-resolution spectroscopy provides unambiguous evidence for the structural integrity of 3-Chloro-4-ethoxy-5-fluorobenzamide. These methods are fundamental in confirming the presence of key functional groups and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the ethoxy group would be expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating ethoxy group. The amide protons (NH₂) would typically appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would be observed at a downfield chemical shift, typically in the range of 165-170 ppm. rsc.org The carbons of the aromatic ring would appear in the aromatic region (approximately 110-160 ppm), with their specific shifts dictated by the attached substituents. The ethoxy group would exhibit two signals for its methylene and methyl carbons.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
CH₃ (ethoxy)~1.4Triplet
CH₂ (ethoxy)~4.1Quartet
Aromatic CH~7.0 - 7.5Doublet / Doublet of Doublets
Aromatic CH~7.0 - 7.5Doublet / Doublet of Doublets
NH₂ (amide)Broad SingletBroad Singlet

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
CH₃ (ethoxy)~15
CH₂ (ethoxy)~65
Aromatic C~110-160
Aromatic C~110-160
Aromatic C-Cl~110-160
Aromatic C-O~110-160
Aromatic C-F~110-160
Aromatic C-C=O~110-160
C=O (amide)~165-170

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separating the compound from impurities prior to mass analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A characteristic fragmentation pattern for benzamides involves the cleavage of the C-N bond, leading to the formation of a benzoyl cation. researchgate.netnih.gov The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Expected Mass Spectrometry Data for this compound

TechniqueExpected Observation
LC-MSSeparation from impurities followed by detection of the molecular ion.
HRMSAccurate mass measurement to confirm the elemental formula (C₉H₉ClFNO₂).
FragmentationFragments corresponding to the loss of the amide group and other characteristic cleavages.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically around 1650-1680 cm⁻¹. spectroscopyonline.com The N-H stretching of the primary amide would appear as two bands in the region of 3200-3400 cm⁻¹. spectroscopyonline.comudel.edu The C-O stretching of the ethoxy group would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amide)3200-3400 (two bands)Medium
C-H Stretch (Aromatic)>3000Medium
C-H Stretch (Aliphatic)<3000Medium
C=O Stretch (Amide)1650-1680Strong
C=C Stretch (Aromatic)1450-1600Medium
C-O Stretch (Ether)1200-1300Strong

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for the purification, purity assessment, and monitoring of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Typical HPLC Parameters for Analysis of Benzamide (B126) Derivatives

ParameterTypical Condition
ColumnReversed-phase C8 or C18
Mobile PhaseGradient or isocratic mixture of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid. nih.gov
DetectionUV detection at a suitable wavelength (e.g., 254 nm). nih.gov
Flow Rate~1 mL/min

For studies involving a radiolabeled version of this compound, such as one containing fluorine-18 (B77423) (¹⁸F), Radio-Thin Layer Chromatography (Radio-TLC) is a crucial analytical technique. nih.govnih.gov It is used to determine the radiochemical purity and to monitor the efficiency of the radiolabeling reaction. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. This allows for the separation and quantification of the desired radiolabeled product from unreacted radionuclide and other radioactive impurities. cas.cz The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is optimized to achieve good separation between the different radioactive species.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction techniques are indispensable for determining the precise atomic arrangement within a crystalline solid. This information is crucial for understanding the physical and chemical properties of a compound, including its stability, solubility, and interaction with other molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure. This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful SC-XRD analysis would provide a wealth of information, including:

Molecular Conformation: The precise spatial arrangement of the atoms, including the planarity of the benzamide group and the orientation of the ethoxy and fluoro substituents.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, offering insights into the electronic distribution within the molecule.

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

Currently, specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched scientific literature. The generation of such data would require the successful growth of a high-quality single crystal of the compound, followed by analysis using a diffractometer.

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and bioavailability, which are critical considerations in pharmaceutical development. mdpi.com

A PXRD analysis of this compound would involve exposing a powdered sample to an X-ray beam and recording the scattered X-rays at various angles. The resulting diffraction pattern is a unique fingerprint for a specific crystalline form. By comparing the PXRD patterns of different batches of the compound prepared under various conditions (e.g., different solvents, temperatures, or crystallization methods), one can identify the presence of polymorphism.

As with SC-XRD, specific powder X-ray diffraction data for this compound, including any studies on its potential polymorphism, are not available in the reviewed literature. Such a study would be a crucial step in the solid-state characterization of this compound.

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Understanding how a ligand, such as this compound, interacts with its biological target is a cornerstone of drug discovery and development. Biophysical techniques provide quantitative insights into the kinetics (the rates of binding and dissociation) and thermodynamics (the forces driving the interaction) of these binding events.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable technique for directly measuring the heat changes that occur during a binding event. malvernpanalytical.comnih.gov It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution. springernature.com The experiment involves titrating a solution of the ligand into a solution of the target macromolecule (e.g., a protein or nucleic acid) and measuring the minute amounts of heat that are either released (exothermic) or absorbed (endothermic). malvernpanalytical.comnih.gov

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (KD): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to target molecules in the complex.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding interactions.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

This comprehensive thermodynamic profile provides a deep understanding of the forces driving the binding interaction. However, no specific ITC data for the binding of this compound to any biological target has been reported in the available scientific literature.

Fluorescence-Based Binding Assays (e.g., HTRF)

Fluorescence-based binding assays are widely used in high-throughput screening (HTS) and detailed binding studies due to their high sensitivity and adaptability. celtarys.com Homogeneous Time-Resolved Fluorescence (HTRF) is a specific type of fluorescence resonance energy transfer (FRET) assay that offers several advantages, including reduced background fluorescence and high signal-to-noise ratios. nih.govrevvity.com

In a typical competitive HTRF binding assay, a fluorescently labeled ligand (tracer) and an unlabeled competitor (such as this compound) compete for binding to a target molecule that is labeled with a FRET partner. The binding of the tracer to the target brings the donor and acceptor fluorophores into proximity, generating a FRET signal. When the unlabeled competitor displaces the tracer, the FRET signal decreases in a concentration-dependent manner.

This allows for the determination of the binding affinity (typically as an IC50 or Ki value) of the unlabeled compound. HTRF assays are highly amenable to automation and miniaturization, making them suitable for screening large compound libraries. bmglabtech.com There are currently no published HTRF or other fluorescence-based binding assay data specifically for this compound.

Conclusion and Future Research Perspectives

Synthesis and SAR Achievements for 3-Chloro-4-ethoxy-5-fluorobenzamide and Related Chemotypes

The synthesis of substituted benzamides is a well-established area of organic chemistry, often involving the coupling of a substituted benzoic acid with an appropriate amine. nih.govresearchgate.net For this compound, a primary synthetic route would likely involve the amidation of 3-chloro-4-ethoxy-5-fluorobenzoic acid. The synthesis of this benzoic acid precursor itself can be achieved through a multi-step process starting from commercially available materials. While specific literature on the synthesis of this compound is not abundant, the synthesis of structurally similar compounds, such as halogenated and alkoxy-substituted benzamides, has been extensively reported. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been achieved through various coupling methods, including the use of activating agents like oxalyl chloride or carbodiimides to facilitate amide bond formation. nih.govresearchgate.net

The structure-activity relationship (SAR) of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The presence of a chlorine atom at the 3-position, an ethoxy group at the 4-position, and a fluorine atom at the 5-position in the target molecule suggests a deliberate design to modulate its physicochemical and pharmacological properties.

Halogen atoms, particularly chlorine and fluorine, are known to significantly influence the biological activity of drug molecules. researchgate.net The introduction of a chlorine atom can enhance lipophilicity and facilitate interactions with hydrophobic pockets in target proteins. researchgate.net Fluorine, with its high electronegativity and small size, can alter the acidity of nearby functional groups, improve metabolic stability, and enhance binding affinity to target proteins. researchgate.netnih.govbenthamdirect.com The strategic placement of fluorine can block metabolic oxidation sites, thereby prolonging the drug's half-life. mdpi.com

The ethoxy group at the 4-position can also play a crucial role in the molecule's activity. Alkoxy groups are known to influence solubility and can participate in hydrogen bonding interactions within a receptor's active site. The interplay between the electron-withdrawing effects of the halogens and the electron-donating nature of the ethoxy group creates a unique electronic environment on the phenyl ring, which can fine-tune the binding affinity and selectivity of the compound for its biological target. Studies on related benzamide series have shown that even minor changes in the substitution pattern can lead to significant differences in biological activity. nih.govacs.org For example, in a series of benzamide derivatives targeting Mycobacterium tuberculosis, the replacement of a morpholine (B109124) group with smaller, electron-rich substituents at the C-5 position of the benzamide core led to more potent inhibitors. acs.org

Integration of Computational and Experimental Insights

The development of novel benzamide derivatives has been significantly accelerated by the integration of computational and experimental approaches. nih.govresearchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provide valuable insights into the potential interactions of a ligand with its target protein, guiding the design of more potent and selective compounds. nih.govfrontiersin.org

For a molecule like this compound, molecular docking studies could predict its binding mode within the active site of a target protein, identifying key hydrogen bonding and hydrophobic interactions. This information can then be used to rationalize the observed SAR and to design new analogs with improved binding affinity. For example, docking studies on a series of benzamide derivatives as α-glucosidase inhibitors revealed the importance of specific interactions with active site residues, which correlated well with their experimentally determined inhibitory activities.

Experimental studies, including in vitro enzyme assays and cell-based assays, are essential to validate the predictions from computational models and to determine the actual biological activity of the synthesized compounds. mdpi.com High-throughput screening of compound libraries can identify initial hits, which can then be optimized using a combination of computational and synthetic chemistry approaches. The iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.

Unaddressed Research Questions and Emerging Methodologies

Despite the progress in the field of benzamide research, several questions regarding this compound and its analogs remain unanswered. The specific biological target(s) of this compound are yet to be definitively identified. Elucidating the mechanism of action is a critical next step and will require a combination of biochemical and cell-based assays.

Emerging methodologies such as chemoproteomics and activity-based protein profiling could be employed to identify the cellular targets of this compound. Furthermore, the concept of bioisosterism offers a powerful strategy for lead optimization. nih.govresearchgate.netu-tokyo.ac.jp Replacing the amide bond or specific substituents with bioisosteric groups can lead to compounds with improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy. nih.gov For instance, the replacement of an amide with a trifluoroethylamine has been shown to result in high potency and metabolic stability in certain drug candidates. u-tokyo.ac.jp The application of such strategies to the this compound scaffold could yield novel and improved therapeutic agents.

Translational Research Directions in Chemical Biology and Drug Discovery

The unique substitution pattern of this compound suggests its potential for development as a therapeutic agent for a variety of diseases. Benzamide derivatives have shown promise as antipsychotics, antiemetics, and more recently, as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.gov The specific combination of substituents in the target molecule may confer selectivity for a particular biological target, which needs to be explored through rigorous pharmacological profiling.

Translational research efforts should focus on evaluating the efficacy of this compound and its optimized analogs in relevant preclinical models of disease. This will involve assessing their pharmacokinetic and pharmacodynamic properties to ensure that they have suitable drug-like characteristics for in vivo studies. The development of radiolabeled versions of these compounds could also be explored for use in diagnostic imaging or targeted radionuclide therapy, a strategy that has been successfully applied to other benzamide derivatives for melanoma imaging and therapy. nih.govnih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-ethoxy-5-fluorobenzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves converting 3-chloro-4-ethoxy-5-fluorobenzoic acid to its corresponding benzamide. Key steps include:
  • Chlorination : React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in an inert solvent (e.g., dichloromethane) to form the acid chloride intermediate.
  • Amidation : Treat the acid chloride with ammonia or an amine source (e.g., aqueous NH₃) in a controlled pH environment.
  • Optimization : Use catalytic DMAP to enhance reaction efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC. Yield improvements are achieved by maintaining anhydrous conditions and precise stoichiometric ratios .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons adjacent to substituents (e.g., δ ~6.8–7.5 ppm for deshielded protons). The ethoxy group’s methylene protons appear as a quartet (~δ 4.0–4.2 ppm).
  • ¹³C NMR : Confirm the carbonyl carbon (C=O) at ~δ 165–170 ppm. Substituent-induced chemical shifts for Cl, F, and ethoxy groups help validate regiochemistry.
  • IR : Detect the amide C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HRMS : Validate the molecular ion peak (m/z 217.62 for [M+H]⁺) and isotopic patterns (Cl and F). Cross-reference with computational predictions (e.g., Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Issues : Use HPLC (>99% purity) and elemental analysis to verify compound integrity.
  • Stereochemical Effects : If applicable, perform chiral HPLC or X-ray crystallography to confirm stereochemistry.
  • Assay Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% in cellular assays).
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and compare with experimental IC₅₀ values. Replicate studies under controlled conditions to isolate variables .

Q. How can X-ray crystallography determine the crystal structure of this compound, and what challenges arise due to substituent electronegativity?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects from Cl and F. Apply multi-scan corrections (SADABS) for absorption.
  • Refinement : Employ SHELXL for structure solution. Challenges include:
  • Heavy-Atom Effects : Anisotropic displacement parameters for Cl and F require careful refinement.
  • Packing Interactions : Analyze hydrogen bonding (e.g., N-H···O=C) and π-stacking influenced by substituent electronegativity.
  • Validation : Check R-factors (<5%) and residual electron density maps. Compare with DFT-optimized geometries (e.g., Gaussian 16) .

Q. How do chloro, ethoxy, and fluoro substituents influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) :
  • Ethoxy Group : Activates the para position (C-2) via electron donation.
  • Chloro and Fluoro Groups : Deactivate their meta positions (C-1 and C-5) via electron withdrawal.
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to identify dominant products.
  • Computational Analysis : Use DFT (B3LYP/6-31G*) to calculate Fukui indices and predict reactive sites. Match results with LC-MS/MS fragmentation patterns .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxy-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxy-5-fluorobenzamide

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